molecular formula C8H6N4O2 B8684658 3-Nitro-1,5-naphthyridin-4-amine CAS No. 85938-75-6

3-Nitro-1,5-naphthyridin-4-amine

Cat. No. B8684658
CAS RN: 85938-75-6
M. Wt: 190.16 g/mol
InChI Key: HFULIQZCEBYHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-1,5-naphthyridin-4-amine is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-1,5-naphthyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-1,5-naphthyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

85938-75-6

Product Name

3-Nitro-1,5-naphthyridin-4-amine

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

3-nitro-1,5-naphthyridin-4-amine

InChI

InChI=1S/C8H6N4O2/c9-7-6(12(13)14)4-11-5-2-1-3-10-8(5)7/h1-4H,(H2,9,11)

InChI Key

HFULIQZCEBYHHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compounds of the invention can also be prepared according to Reaction Scheme V, wherein Bn, E, R, R3-1, and n are as defined above; P is an amino protecting group; and Da is —(CH2)1-4—. In step (1) of Reaction Scheme V, a benzyloxy-4-chloro-3-nitroquinoline or benzyloxy-4-chloro-3-nitro[1,5]naphthyridine of Formula XLI is reacted with tert-butylamine in the presence of base, and the tert-butyl group is subsequently removed under acidic conditions to provide a 3-nitroquinolin-4-amine or 3-nitro[1,5]naphthyridin-4-amine of Formula XLII, which is reduced in step (2) to provide a quinoline-3,4-diamine or [1,5]naphthyridine-3,4-diamine of Formula XLIII. In step (3) of Reaction Scheme V, a. quinoline-3,4-diamine or [1,5]naphthyridine-3,4-diamine of Formula XLIII is reacted with acetic acid or acetyl chloride to provide a 2-methyl-1H-imidazo[4,5-c]quinoline or a 2-methyl-1H-imidazo[4,5-c][1,5]naphthyridine of Formula XLIV, which undergoes protection at the 1-position in step (4) with a suitable protecting group. In step (5) of Reaction Scheme V, the 2-methyl group of a 1H-imidazo[4,5-c]quinoline or 1H-imidazo[4,5-c][1,5]naphthyridine of Formula XLV is deprotonated with n-butyllithium and subsequently reacted with an alkylating agent of formula Br—CH2-Da-CH2—Cl, and the product of Formula XLVI is then deprotected using conventional methods to provide a 1H-imidazo[4,5-c]quinoline or 1H-imidazo[4,5-c][1,5]naphthyridine of Formula XLVII. The compound of Formula XLVII is then cyclized to provide a compound of Formula XLVIII. Steps (1) through (7) of Reaction Scheme V can be carried out using the conditions described in U.S. Pat. No. 5,482,936 (Lindstrom).
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyloxy-4-chloro-3-nitroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
benzyloxy-4-chloro-3-nitro[1,5]naphthyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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